1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)-
Description
The compound 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- is a dihydroisochromenone derivative characterized by a benzopyranone core substituted with a 3-methoxyphenyl group at the 3-position. For instance, the propyl-substituted analog 1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl- (C₁₂H₁₄O₂, molar mass 190.24 g/mol) shares the dihydroisochromenone backbone but differs in substituents, highlighting the role of the 3-methoxyphenyl moiety in modulating electronic and steric properties .
Properties
CAS No. |
81428-86-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O3/c1-18-13-7-4-6-12(9-13)15-10-11-5-2-3-8-14(11)16(17)19-15/h2-9,15H,10H2,1H3 |
InChI Key |
LSDOXZVQSCOELV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation and Reduction of Precursors
One established approach for synthesizing dihydrobenzopyran derivatives involves the hydrogenation of 2H-1-benzopyran precursors followed by reduction steps to install hydroxymethyl or other substituents:
For example, ethyl 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate can be hydrogenated over 10% palladium on carbon under atmospheric pressure, followed by reduction with lithium aluminum hydride to yield hydroxy-substituted dihydrobenzopyrans.
This method typically involves hydrogenation in acetic acid at elevated temperatures (e.g., 70 °C for 4 hours), filtration of catalyst, concentration, and subsequent reduction with LiAlH4 in anhydrous ether at low temperatures (5–10 °C) for several hours.
The product is isolated by aqueous workup, extraction, and recrystallization to obtain pure dihydrobenzopyran derivatives.
Functionalization via Acylation and Esterification
Hydroxyalkyl-substituted dihydrobenzopyrans can be acylated using acyl chlorides (e.g., ethyl chloroformate or trichloroacetyl chloride) in tetrahydrofuran at low temperatures (0–5 °C) in the presence of triethylamine, followed by esterification with fuming nitric acid in acetic anhydride to yield nitrate derivatives.
These intermediates can be further transformed by glycidylation with epihalohydrin to form epoxides, which upon amination with appropriate amines yield functionalized dihydrobenzopyrans.
Epoxidation and Amination Routes
Industrial and Patent-Reported Methods
- Patent literature describes preparation of related 1-aryl-3,4-dihydro-1H-naphthalene-2-ones (tetralones), which share structural similarity with dihydrobenzopyranones, via refluxing epoxides in benzene with lithium reagents. These methods highlight industrially scalable routes for aryl-substituted dihydroheterocycles.
Data Tables Summarizing Preparation Conditions and Outcomes
Chemical Reactions Analysis
Types of Reactions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of Lewis acids like aluminum chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and atmospheric pressure.
Substitution: Aluminum chloride in dichloromethane at 0°C to 25°C.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyranones depending on the electrophile used.
Scientific Research Applications
1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Substituent Variations in Benzopyranone Derivatives
The target compound’s 3-methoxyphenyl group distinguishes it from other benzopyranone derivatives. Key analogs include:
Key Observations :
- Antimicrobial Potential: Bis-benzopyranone derivatives exhibit activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound’s methoxyphenyl group could contribute to similar effects if tested .
Biological Activity
1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)-, commonly referred to as a derivative of benzopyran, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C16H14O5
- Molecular Weight : 286.2794 g/mol
- CAS Number : 21499-23-0
- Structure : The compound features a benzopyran core with a methoxyphenyl substituent at the 3-position and hydroxyl groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that derivatives of 1H-2-benzopyran-1-one exhibit significant antioxidant properties. The presence of hydroxyl groups enhances electron donation capabilities, which is crucial for scavenging free radicals. A study demonstrated that the compound could reduce oxidative stress markers in cellular models, suggesting its potential in mitigating oxidative damage associated with various diseases .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which are pivotal in inflammatory responses .
Gastroprotective Effects
A notable study investigated the gastroprotective effects of related benzopyran derivatives. It was found that modifications to the benzopyran structure could enhance protective activity against stress-induced gastric ulcers in rodent models. The structural integrity of the benzopyran core was essential for maintaining this activity .
Study on Structural Modifications
In a comparative study involving various derivatives of 1H-2-benzopyran-1-one, it was observed that certain modifications significantly influenced biological activity. For instance:
- Acetylation at specific positions led to decreased activity.
- Conversion of carboxyl groups to amides resulted in enhanced activity and toxicity .
Clinical Relevance
The pharmacological profile of this compound suggests potential applications in treating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and gastric ulcers. Further clinical trials are necessary to establish efficacy and safety in human populations.
Data Table: Biological Activity Summary
Q & A
Q. What spectroscopic methods are recommended for characterizing 3-(3-methoxyphenyl)-dihydroisocoumarin derivatives?
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy group position on the phenyl ring) and stereochemistry. ¹H and ¹³C NMR can resolve diastereotopic protons near stereogenic centers (e.g., C3 in dihydroisocoumarins) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation. For example, derivatives with molecular weights ~286–314 g/mol (e.g., C16H14O5 or C18H18O5) should align with calculated exact masses .
- X-ray Crystallography : To resolve ambiguous stereochemistry or confirm solid-state conformation .
Q. What are the recommended handling and storage protocols for this compound?
- Handling : Use NIOSH-approved respirators (e.g., P95 for particulates) and gloves (nitrile or neoprene) to avoid skin contact. Avoid dust formation during weighing .
- Storage : Stable under inert atmospheres (N2/Ar) at 2–8°C. Monitor for decomposition via TLC or HPLC, as stability data under extreme conditions (e.g., light, humidity) are unavailable .
Q. How can the purity of this compound be assessed?
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) for quantification.
- Melting Point Analysis : Compare experimental values (e.g., 167–168°C for analogs) with literature data to detect impurities .
Advanced Research Questions
Q. How can enantioselective synthesis of the (3R)-configured dihydroisocoumarin be optimized?
- Method : Condense substituted homophthalic acids with acyl chlorides, followed by enantioselective reduction. For example, TarB-NO2/LiBH4 achieves 80% enantiomeric excess (ee) in related compounds .
- Challenges : Competing racemization during saponification; optimize reaction temperature (<0°C) and solvent (THF) to preserve stereochemistry .
Q. What strategies validate the biological activity of 3-(3-methoxyphenyl) derivatives?
- Antifungal Assays : Test against Candida albicans or Aspergillus niger using broth microdilution (MIC50). Derivatives with hydroxyl or bulky substituents show enhanced activity .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6,7-dimethoxy vs. 8-hydroxy substitutions) to identify pharmacophores. For example, methoxy groups at C6/C7 increase lipophilicity and membrane penetration .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict ¹H/¹³C NMR shifts and compare with experimental data.
- Isotopic Labeling : Introduce ²H or ¹³C labels to distinguish overlapping signals in crowded regions (e.g., aromatic protons) .
Q. What analytical methods detect decomposition products under oxidative stress?
- LC-QTOF-MS : Perform forced degradation studies (e.g., H2O2 exposure) to identify oxidation byproducts (e.g., quinone derivatives).
- Stability-Indicating Assays : Develop HPLC methods with gradient elution to separate degradation peaks from the parent compound .
Data Gaps and Contradictions
Q. Why are toxicity data limited for this compound?
- Most studies focus on synthesis and bioactivity, not toxicology. Address this by conducting in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and in silico predictions (e.g., ProTox-II) .
Q. How does the 3-methoxyphenyl substituent affect solubility vs. 4-methoxy analogs?
- Solubility Analysis : Use shake-flask methods with HPLC quantification. The 3-methoxy isomer may exhibit lower aqueous solubility due to steric hindrance, while 4-methoxy derivatives have higher symmetry and crystallinity .
Methodological Recommendations
Q. Stereochemical Analysis of Dihydroisocoumarins
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
